N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound that features a combination of pyridine, thiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.
Attachment of the Pyridine Group: The 6-chloropyridin-3-yl group is introduced via a nucleophilic substitution reaction, where the chlorine atom on the pyridine ring is replaced by the amino group of the thiazole derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride
- **(2-Chloropyridin-4-yl)methanamine hydrochloride
- **4-Chloropyridine hydrochloride
Uniqueness
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H14Cl2N4O2S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12;/h2-9,20H,1H3,(H,18,19);1H |
InChI Key |
FSOYBGBRYYKYPU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.